(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465458
InChI: InChI=1S/C16H29N3O2/c1-10(2)15(17)16(21)18-12-4-6-13(7-5-12)19(11(3)20)14-8-9-14/h10,12-15H,4-9,17H2,1-3H3,(H,18,21)/t12?,13?,15-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N
Molecular Formula: C16H29N3O2
Molecular Weight: 295.42 g/mol

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

CAS No.:

Cat. No.: VC13465458

Molecular Formula: C16H29N3O2

Molecular Weight: 295.42 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide -

Specification

Molecular Formula C16H29N3O2
Molecular Weight 295.42 g/mol
IUPAC Name (2S)-N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide
Standard InChI InChI=1S/C16H29N3O2/c1-10(2)15(17)16(21)18-12-4-6-13(7-5-12)19(11(3)20)14-8-9-14/h10,12-15H,4-9,17H2,1-3H3,(H,18,21)/t12?,13?,15-/m0/s1
Standard InChI Key GUXKDOBCLBMDOV-PIMMBPRGSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N
SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name is (2S)-N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide. Its molecular formula is C₁₆H₂₉N₃O₂, with a molar mass of 295.42 g/mol.

Stereochemistry and Functional Groups

The molecule features:

  • An (S)-configured chiral center at the second carbon of the butanamide backbone.

  • A 4-(acetyl-cyclopropyl-amino)-cyclohexyl group, where the cyclopropyl moiety is linked to the cyclohexyl ring via an acetylated amine.

  • A 3-methylbutanamide chain with a terminal primary amine.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₉N₃O₂
Molecular Weight295.42 g/mol
XLogP31.9 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Data on solubility, melting point, and stability remain unreported in publicly available literature.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Cyclohexyl Component Preparation: Functionalization of cyclohexane derivatives to introduce the acetyl-cyclopropyl-amino group.

  • Coupling Reactions: Amidation between the cyclohexyl intermediate and 2-amino-3-methylbutanamide.

  • Chiral Resolution: Isolation of the (S)-enantiomer using chiral chromatography or asymmetric synthesis.

Key Challenges

  • Stereochemical Purity: Ensuring enantiomeric excess during amide bond formation.

  • Cyclopropane Stability: Sensitivity of the cyclopropyl ring to ring-opening under acidic or basic conditions.

Pharmacological Profile

Mechanism of Action

While detailed mechanistic studies are lacking, the compound’s structure suggests interactions with:

  • Enzyme Binding Sites: The acetyl-cyclopropyl group may mimic natural substrates in steric environments.

  • Receptor Targets: Potential affinity for G-protein-coupled receptors (GPCRs) due to the cyclohexyl moiety’s conformational flexibility.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity Notes
(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramideAcetyl-cyclopropyl group at C2 of cyclohexylReduced steric hindrance; unstudied pharmacological effects
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide Isopropyl substituent instead of cyclopropylHigher lipophilicity (LogP = 2.3); unknown target affinity

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with biological targets using crystallography or mutagenesis.

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Analogue Development: Optimize the cyclopropyl and cyclohexyl groups to enhance selectivity and potency.

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